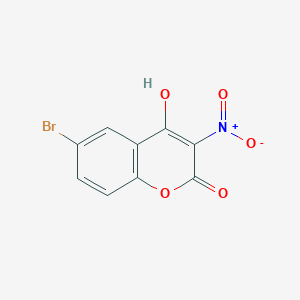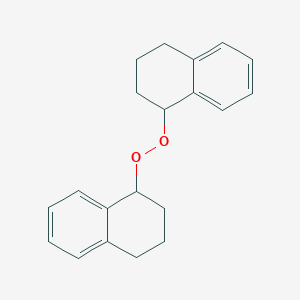
Peroxytetraline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxytetraline is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peroxytetraline can be synthesized through the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) using oxygen. The process involves placing tetralin in a constant-temperature bath at 70°C and passing a finely dispersed stream of oxygen through it until the peroxide content of the reaction mixture reaches 25-30%. This oxidation process typically takes 24-48 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the efficient conversion of tetralin to this compound. The reaction mixture is then distilled to separate unreacted tetralin from the this compound product.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxytetraline undergoes various chemical reactions, including:
Oxidation: this compound can further oxidize to form more complex peroxides or other oxygenated compounds.
Reduction: It can be reduced to tetralin or other related compounds.
Substitution: this compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include tetralin, various oxygenated derivatives, and substituted tetralin compounds.
Applications De Recherche Scientifique
Peroxytetraline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
Peroxytetraline exerts its effects primarily through its peroxide functional group. The peroxide group can generate reactive oxygen species (ROS) that can interact with various molecular targets. These interactions can lead to oxidative stress, which can affect cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of the reaction and the presence of other reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin: The parent compound of peroxytetraline.
Hydroperoxytetralin: A related peroxide compound.
Tetralone: An oxygenated derivative of tetralin.
Uniqueness
This compound is unique due to its peroxide functional group, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical processes and applications that require oxidative capabilities .
Propriétés
Numéro CAS |
52927-95-4 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-ylperoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H22O2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2 |
Clé InChI |
UYYUQDJEOALOOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)OOC3CCCC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


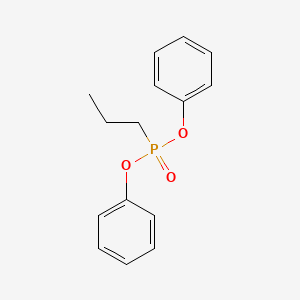
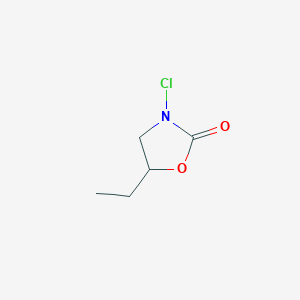
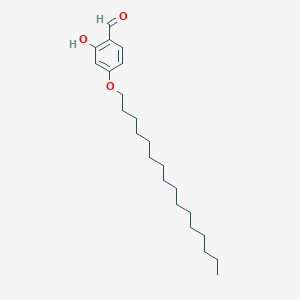

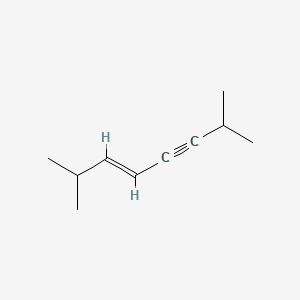
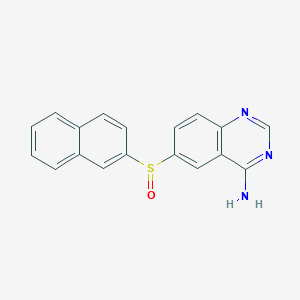
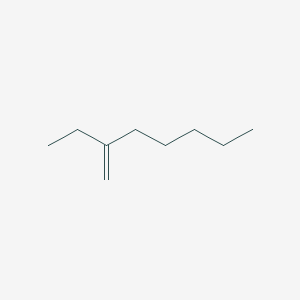

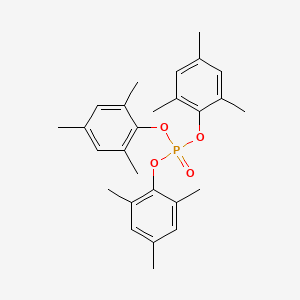

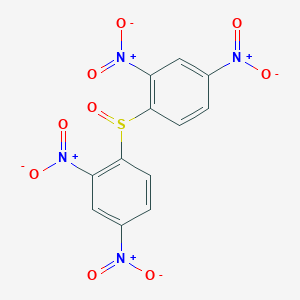

![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
